

Synthesizing PROTACs with Precision: A Guide to Using Hydroxy-PEG4-(CH₂)₂-Boc

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Compound of Interest

Compound Name: Hydroxy-PEG4-(CH₂)₂-Boc

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Application Notes

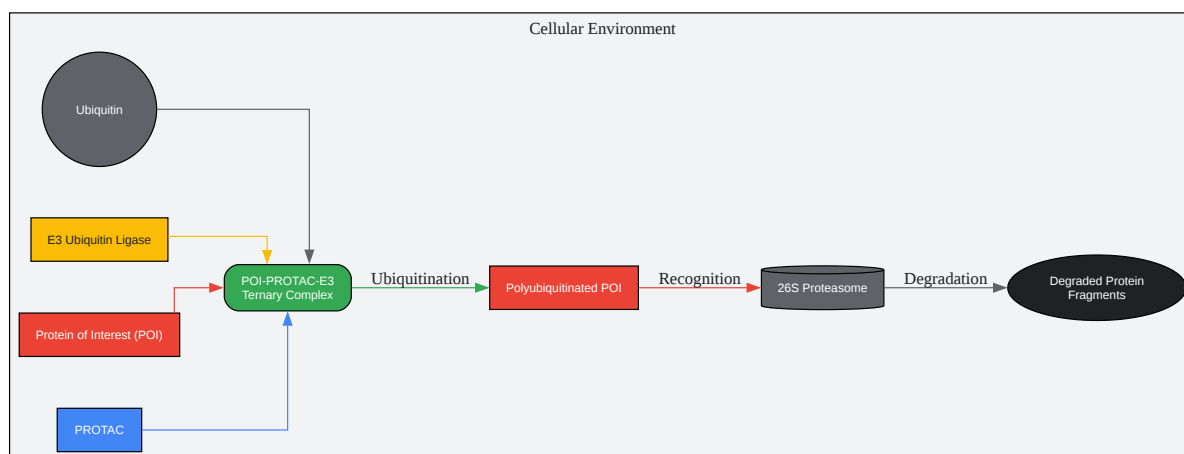
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.^[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component, profoundly influencing the efficacy of the PROTAC by modulating its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.^[2]

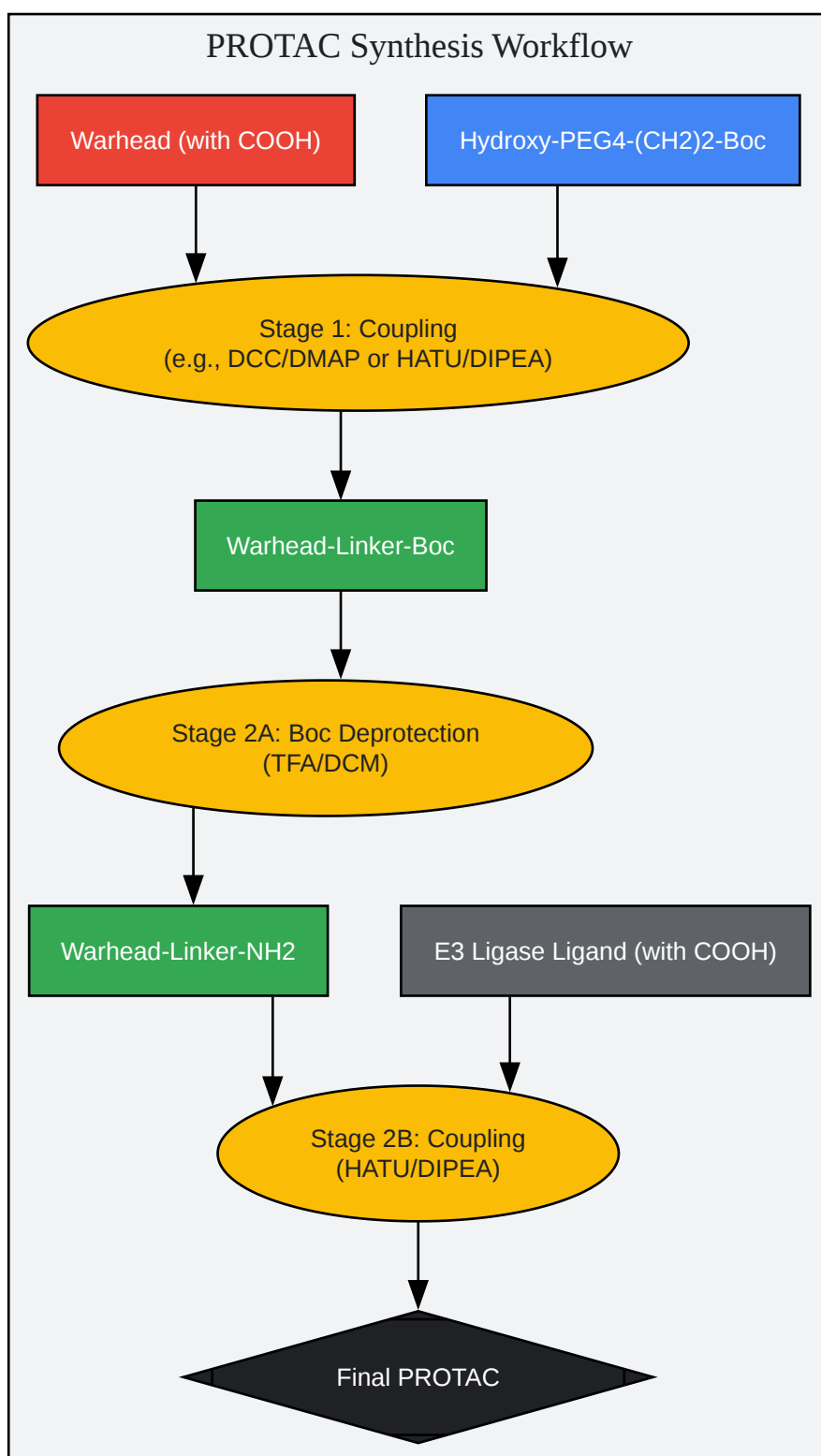
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and provide synthetic versatility.^[3] The specific linker, **Hydroxy-PEG4-(CH₂)₂-Boc**, is a versatile building block for constructing PROTACs. It features a hydroxyl group for initial conjugation to either the POI ligand (warhead) or the E3 ligase ligand, and a Boc-protected amine for the subsequent attachment of the second component in a controlled, stepwise manner. This allows for a modular and flexible approach to PROTAC synthesis.

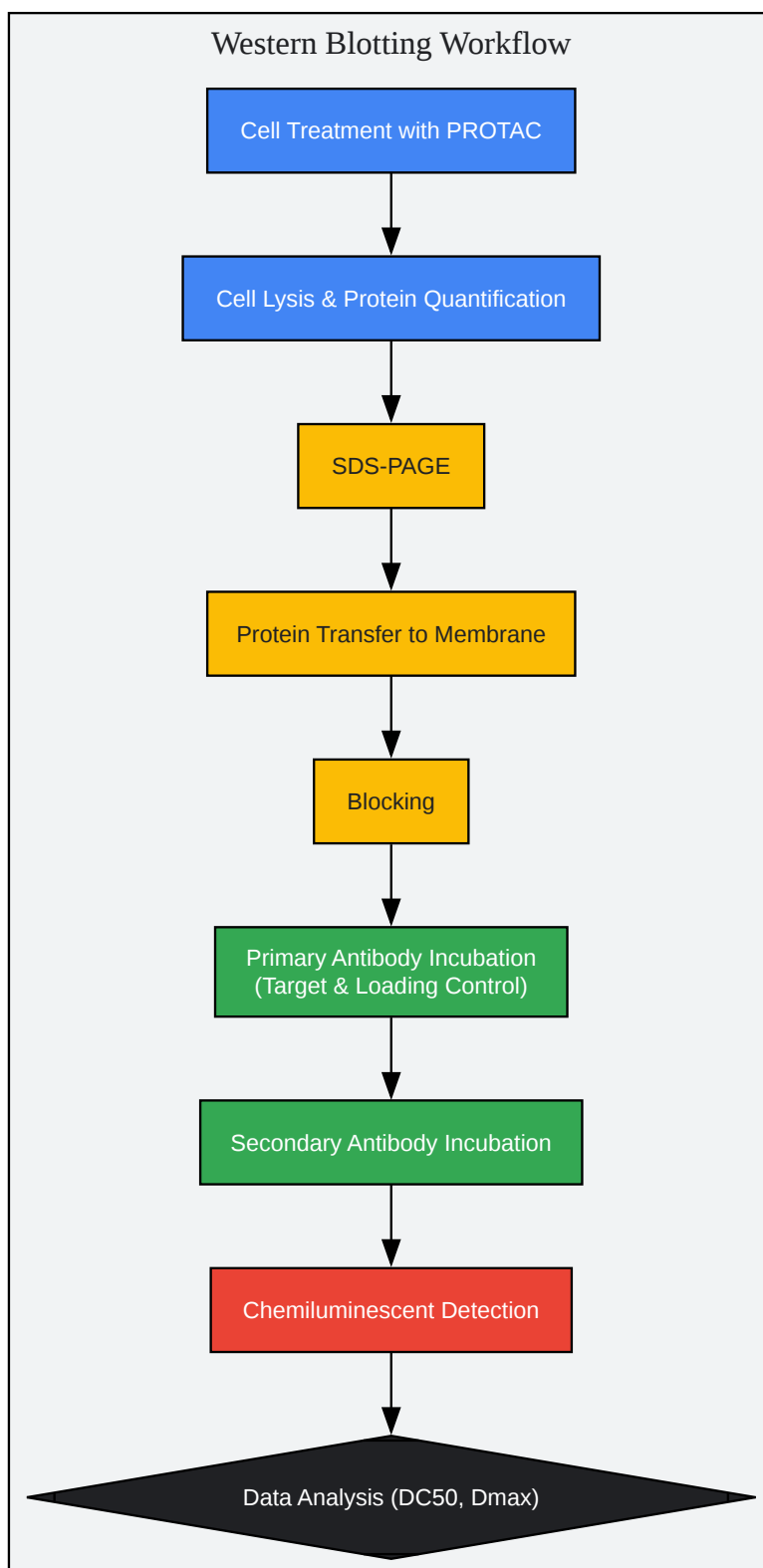
This document provides detailed protocols for the synthesis of PROTACs utilizing the **Hydroxy-PEG4-(CH₂)₂-Boc** linker, along with methods for their evaluation.

PROTAC Signaling Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.







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References

- 1. Hydroxy-PEG4-(CH₂)₂-Boc Datasheet DC Chemicals [dcchemicals.com]
- 2. Hydroxy-PEG4-(CH₂)₂-Boc - HY-W039178 Hycultec GmbH [hycultec.de]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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